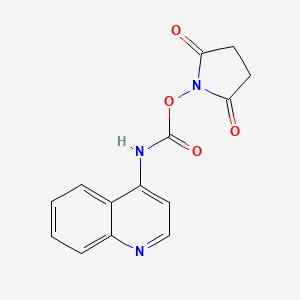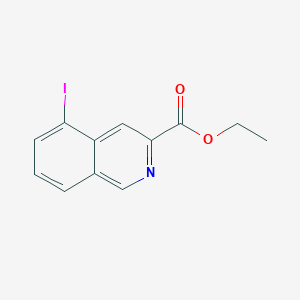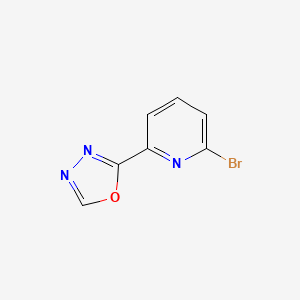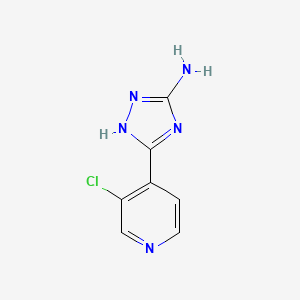
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate typically involves the reaction of quinoline derivatives with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and NBS (N-bromosuccinimide) . The reaction is usually carried out at room temperature for a few hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticonvulsant and analgesic properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate involves its interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels . These interactions can modulate the activity of these channels, leading to effects such as anticonvulsant and analgesic activities. The compound may also interact with NMDA receptors, contributing to its pharmacological profile .
類似化合物との比較
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and anticonvulsant activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate is unique due to its specific structure, which combines the quinoline and pyrrolidin-1-yl carbamate moieties
特性
分子式 |
C14H11N3O4 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-4-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-11-7-8-15-10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16,20) |
InChIキー |
SGWLEKODNPOCLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)


methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)


![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
